4-(4-bromophenyl)thiophene-2-carboxylic Acid
Overview
Description
The compound "4-(4-bromophenyl)thiophene-2-carboxylic Acid" is a brominated thiophene derivative, which is a part of a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromophenyl group attached to the thiophene ring suggests potential for further chemical modifications, as bromine is a good leaving group in many organic reactions .
Synthesis Analysis
The synthesis of brominated thiophene derivatives can be achieved through various methods. For instance, direct bromination of ethyl 5-alkylthiophene-2-carboxylates followed by saponification has been shown to yield ethyl 5-alkyl-4-bromothiophene-2-carboxylates with high selectivity and without isomerization of the alkyl substituents . Additionally, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through successive lithiations and bromination starting from thiophene has been reported, demonstrating the versatility of bromination reactions in thiophene chemistry .
Molecular Structure Analysis
The molecular structure of brominated thiophene derivatives can be characterized using various spectroscopic techniques. For example, the structure of a new thiophene derivative was confirmed by NMR, mass spectrometry, and X-ray crystallography . The crystal structures of cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have also been determined, providing insights into the hydrogen bonding and molecular interactions present in these compounds .
Chemical Reactions Analysis
Brominated thiophene derivatives can undergo a variety of chemical reactions due to the presence of the bromine atom, which can act as a leaving group. For instance, Suzuki cross-coupling reactions have been employed to synthesize novel thiophene-based derivatives with spasmolytic activity . The reactivity of these compounds can be further studied using density functional theory (DFT) calculations to understand their electronic properties and predict their behavior in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene derivatives can be explored through experimental and computational methods. Vibrational spectra and DFT simulations have been used to investigate the geometric parameters, vibrational frequencies, and molecular orbital energies of these compounds . Such studies are essential for understanding the stability and reactivity of the compounds, as well as for predicting their potential applications.
Scientific Research Applications
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Organic Semiconductors
- Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
- The methods of application involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes include the development of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) .
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Medicinal Chemistry
- Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry .
- They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
- Thiophene-based drugs have been proven to be effective with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
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Synthesis of Anticancer Agents
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Synthesis of Anti-atherosclerotic Agents
- 2-Octylthiophene, another thiophene derivative, is used in the synthesis of anti-atherosclerotic agents .
- The method involves the synthesis of 2-Octylthiophene and its subsequent use in the creation of anti-atherosclerotic agents .
- The outcome is the development of effective anti-atherosclerotic drugs .
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Synthesis of 6-O-arylpropargyl diazalides
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Production of Suprofen
- Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
- The production process involves the treatment of thiophene-2-carboxylic acid with LDA, leading to double deprotonation to give the 5-lithio derivative .
- This derivative is a precursor to many 5-substituted derivatives .
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Heterocyclic Building Blocks
- “4-(4-Bromophenyl)thiophene-2-carboxylic Acid” is used as a heterocyclic building block in the synthesis of various organic compounds .
- The methods of application involve the use of this compound in the synthesis of more complex molecules .
- The outcomes include the development of a variety of organic compounds with potential applications in various fields .
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Synthesis of 6-O-arylpropargyl diazalides
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 4, and Eye Irrit. 2. It has hazard statements H302, H319, and H413, indicating it is harmful if swallowed, causes serious eye irritation, and may cause long-lasting harmful effects to aquatic life . Precautionary statements include P273, P301 + P312 + P330, and P305 + P351 + P338, advising to avoid release to the environment, call a poison center if swallowed, and rinse cautiously with water if it gets in the eyes .
properties
IUPAC Name |
4-(4-bromophenyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHUPHYFDBYWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373754 | |
Record name | 4-(4-bromophenyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)thiophene-2-carboxylic Acid | |
CAS RN |
26145-14-2 | |
Record name | 4-(4-bromophenyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromophenyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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